molecular formula C18H13N3O4 B2652794 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034442-75-4

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2652794
CAS No.: 2034442-75-4
M. Wt: 335.319
InChI Key: IXGJQCRXDBMUDA-UHFFFAOYSA-N
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Description

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound that features both furan and oxalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with 2-cyanophenyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding. The furan rings and nitrile group play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide is unique due to the presence of both bifuran and cyanophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other oxalamides .

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c19-9-12-3-1-2-4-15(12)21-18(23)17(22)20-10-14-5-6-16(25-14)13-7-8-24-11-13/h1-8,11H,10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGJQCRXDBMUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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